

# A Post Hoc Analysis Comparing Lisdexamfetamine and OROS-MPH on ADHD Symptoms

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Compound of Interest						
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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of **lisdexamfetamine** dimesylate (LDX) and osmotic-release oral system methylphenidate (OROS-MPH), two prominent long-acting stimulant medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following analysis is based on post hoc analyses of randomized controlled trials and head-to-head studies, offering valuable insights into their relative efficacy and safety profiles.

## **Efficacy in ADHD Symptom Reduction**

A post hoc analysis of a 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo-controlled, phase III study in children and adolescents (aged 6-17) with ADHD demonstrated statistically significant greater improvement in ADHD symptoms for **lisdexamfetamine** compared to OROS-MPH.[1][2][3][4] Efficacy was primarily assessed using the ADHD Rating Scale IV (ADHD-RS-IV) and the Clinical Global Impressions-Improvement (CGI-I) scale.



Efficacy Outcome	Lisdexamfeta mine (LDX)	OROS- Methylphenida te (OROS- MPH)	Placebo	Statistical Comparison (LDX vs. OROS-MPH)
Mean Change from Baseline in ADHD-RS-IV Total Score	-24.3[1][2][4]	-18.7[1][2][4]	-5.7[1][2][4]	Statistically significant in favor of LDX (p < 0.001)[1][2][4]
Percentage of Responders (≥30% reduction in ADHD-RS-IV & CGI-I of 1 or 2)	74.2%[2][3]	55.9%[2][3]	10.7%[2][3]	Statistically significant in favor of LDX (p < 0.05)[2]
Percentage of Patients with CGI-I Score of 1 (very much improved) or 2 (much improved)	Not explicitly stated	Not explicitly stated	Not explicitly stated	Statistically significant in favor of LDX (p < 0.05)[1][2]

In separate acute comparator trials in adolescents (13-17 years), the results were more nuanced. A 6-week forced-dose study showed **lisdexamfetamine** to be superior to OROS-MPH in improving ADHD symptoms.[5][6][7] However, an 8-week flexible-dose study did not show a statistically significant difference between the two active treatments.[5][6][7]



Study Design	Lisdexamfeta mine (LDX) Change in ADHD-RS-IV Total Score	OROS- Methylphenida te (OROS- MPH) Change in ADHD-RS-IV Total Score	Placebo Change in ADHD-RS-IV Total Score	Statistical Comparison (LDX vs. OROS-MPH)
6-Week Forced- Dose Study	-25.4[5][6][7]	-22.1[5][6][7]	-17.0[5][6][7]	Statistically significant in favor of LDX (p = 0.0013)[5][6][7]
8-Week Flexible- Dose Study	-25.6[5][6][7]	-23.5[5][6][7]	-13.4[5][6][7]	Not statistically significant (p = 0.0717)[5][6][7]

## **Experimental Protocols**

The findings presented are primarily derived from a post hoc analysis of a European, 7-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-optimization, phase III study (Study SPD489-325) and two acute head-to-head comparator trials.

## Post Hoc Analysis of Phase III Study (SPD489-325)

- Objective: To compare the efficacy and safety of lisdexamfetamine versus OROS-MPH and placebo in children and adolescents with ADHD.
- Participants: Children and adolescents aged 6-17 years meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for ADHD and having a baseline ADHD-RS-IV total score of ≥28.[2][3]
- Intervention: Patients were randomized (1:1:1) to receive dose-optimized, once-daily **lisdexamfetamine** (30, 50, or 70 mg/day), OROS-MPH (18, 36, or 54 mg/day), or placebo for 7 weeks.[2][3]
- Primary Outcome Measures: The primary efficacy endpoints in the original study were the change from baseline in ADHD-RS-IV total score and the CGI-I score at endpoint.[2][3] This post hoc analysis focused on the comparison between the two active treatment arms.

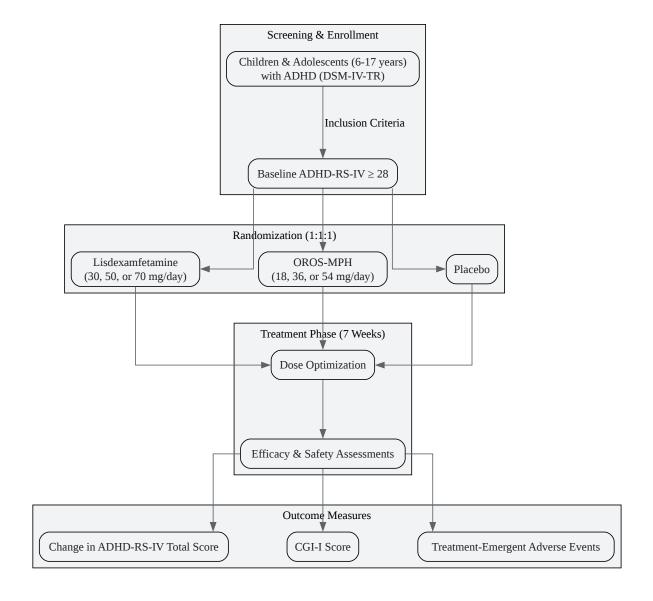




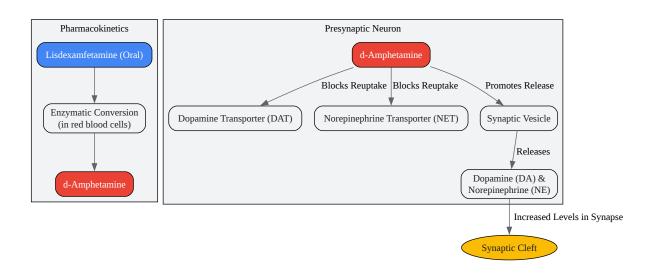


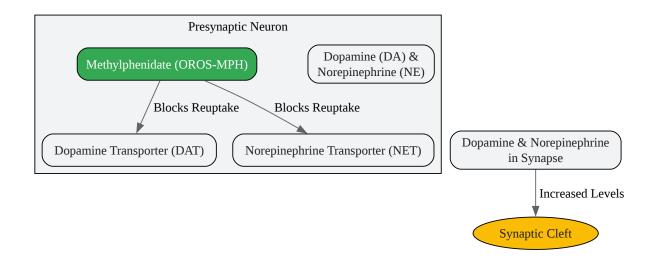
• Safety Assessments: Treatment-emergent adverse events (TEAEs) and vital signs were monitored throughout the study.[2][3]













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